molecular formula C15H15NO2 B13693045 2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid

2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid

Cat. No.: B13693045
M. Wt: 241.28 g/mol
InChI Key: QFGGARHWARISFC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the quinoline ring, along with a carboxylic acid functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminones as intermediates, which are cyclized to form the quinoline core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid
  • N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, 2-Cyclopropyl-6,7-dimethylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-cyclopropyl-6,7-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H15NO2/c1-8-5-11-12(15(17)18)7-13(10-3-4-10)16-14(11)6-9(8)2/h5-7,10H,3-4H2,1-2H3,(H,17,18)

InChI Key

QFGGARHWARISFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)C3CC3

Origin of Product

United States

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